molecular formula C26H26FNO5 B11224683 (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methanone

(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methanone

Cat. No.: B11224683
M. Wt: 451.5 g/mol
InChI Key: PNBOSSWREVPRQO-UHFFFAOYSA-N
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Description

2-(3-fluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a fluorobenzoyl group, dimethoxy groups, and a methoxyphenoxy methyl group attached to the tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.

    Introduction of the Fluorobenzoyl Group: This step involves the acylation of the tetrahydroisoquinoline core with a fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methoxyphenoxy Methyl Group: This step involves the reaction of the intermediate with 2-methoxyphenol and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the fluorobenzoyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(3-fluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-fluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It may bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: It may influence signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with similar methoxy and phenyl groups.

    5-methyl-2-(trifluoromethyl)furan-3-carbonyl compound: A fluorine-containing compound with similar structural features.

Uniqueness

2-(3-fluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydroisoquinoline core, combined with the fluorobenzoyl and methoxyphenoxy methyl groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C26H26FNO5

Molecular Weight

451.5 g/mol

IUPAC Name

[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(3-fluorophenyl)methanone

InChI

InChI=1S/C26H26FNO5/c1-30-22-9-4-5-10-23(22)33-16-21-20-15-25(32-3)24(31-2)14-17(20)11-12-28(21)26(29)18-7-6-8-19(27)13-18/h4-10,13-15,21H,11-12,16H2,1-3H3

InChI Key

PNBOSSWREVPRQO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=CC=C4)F)OC)OC

Origin of Product

United States

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